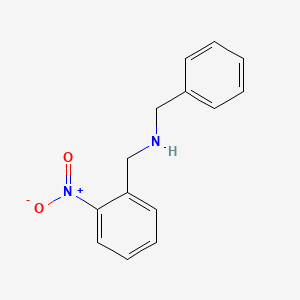
Benzenemethanamine, 2-nitro-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C20H19N. It is also known by other names such as Aniline, N,N-dibenzyl-; Benzenamine, N,N-bis(phenylmethyl)-; Dibenzylamine, N-phenyl-; and Dibenzylaniline . This compound is characterized by the presence of a benzenemethanamine core with a nitro group and a phenylmethyl substituent.
Preparation Methods
The synthesis of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions to form corresponding amines. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: The benzenemethanamine core can undergo electrophilic aromatic substitution reactions with reagents such as bromine or chlorine to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while halogenation results in halogenated benzenemethanamine derivatives .
Scientific Research Applications
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Benzenemethanamine, 2-nitro-N-(phenylmethyl)- can be compared with other similar compounds such as:
Benzenemethanamine, N-phenyl-: This compound lacks the nitro group and has different reactivity and applications.
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: This compound has a hydroxy group instead of a nitro group, leading to different chemical properties and uses.
Properties
CAS No. |
95982-61-9 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
InChI Key |
WEWJQVKHZUNSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















